C5aR1 antagonist peptide

Description

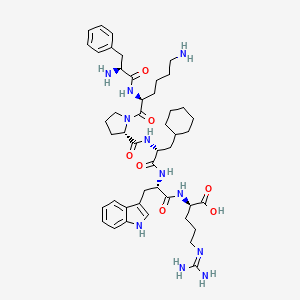

Structure

2D Structure

Properties

Molecular Formula |

C46H67N11O7 |

|---|---|

Molecular Weight |

886.1 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C46H67N11O7/c47-22-10-9-19-35(53-40(58)33(48)25-29-13-3-1-4-14-29)44(62)57-24-12-21-39(57)43(61)56-37(26-30-15-5-2-6-16-30)41(59)55-38(27-31-28-52-34-18-8-7-17-32(31)34)42(60)54-36(45(63)64)20-11-23-51-46(49)50/h1,3-4,7-8,13-14,17-18,28,30,33,35-39,52H,2,5-6,9-12,15-16,19-27,47-48H2,(H,53,58)(H,54,60)(H,55,59)(H,56,61)(H,63,64)(H4,49,50,51)/t33-,35-,36+,37+,38-,39-/m0/s1 |

InChI Key |

MHBUIIAEHBZHRZ-LMBBXFTPSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)N |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

C5aR1 Antagonist Peptides: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of C5aR1 antagonist peptides. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and experimental evaluation of this promising class of therapeutic agents. The complement component 5a (C5a) and its primary receptor, C5aR1 (CD88), are central players in the innate immune response. Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making it a key target for therapeutic intervention.

Core Mechanism of Action

C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand C5a, triggers a cascade of intracellular signaling events.[1] These events are crucial for a variety of physiological responses, including chemotaxis, inflammation, and immune cell activation.[1][2] C5aR1 antagonist peptides function by competitively or non-competitively inhibiting the binding of C5a to its receptor, thereby blocking the downstream signaling pathways that lead to inflammatory responses.

These peptide antagonists are often derived from the C-terminus of C5a itself or are synthetically designed to mimic the binding interface.[3][4] By occupying the orthosteric or allosteric binding sites on C5aR1, they prevent the conformational changes required for receptor activation and subsequent G protein coupling or β-arrestin recruitment.[5][6][7]

Quantitative Data on C5aR1 Antagonist Peptides

The potency and efficacy of C5aR1 antagonist peptides are determined through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for prominent peptide antagonists.

| Peptide Antagonist | Type | Target Species | Assay | Potency (IC50) | Reference |

| PMX53 (AcF-[OPdChaWR]) | Cyclic Hexapeptide | Human | Inhibition of C5a binding in PMNs | 20 nM | [4][8] |

| PMX53 | Cyclic Hexapeptide | Rat | Inhibition of C5a binding in neutrophils | 40 nM | [9] |

| JPE-1375 | Linear Peptidomimetic | Murine | Chemotaxis of J774A cells | Not specified | [9] |

| C5aR1 antagonist 1 | Small Molecule | Human | DISCO assay | 38 nM | [10] |

| C5aR1 antagonist 1 | Small Molecule | Human | Migration assay | 17 nM | [10] |

| Avacopan (CCX168) | Small Molecule | Human | C5aR1 binding | 0.2 nM | [9] |

| Peptide Antagonist | Animal Model | Dosing Route | Effective Dose | Outcome Measure | Duration of Action | Reference |

| PMX53 | Mouse | Intravenous | 1 mg/kg | Inhibition of C5a-induced neutrophil mobilization | Up to 6 hours | [4][11][12] |

| JPE-1375 | Mouse | Intravenous | 1 mg/kg | Inhibition of C5a-induced neutrophil mobilization | Less than 2 hours | [4][11][12] |

| PMX53 | Mouse | Intravenous | 1 mg/kg | Inhibition of C5a-induced TNF production | - | [4] |

| JPE-1375 | Mouse | Intravenous | 1 mg/kg | Inhibition of C5a-induced TNF production | - | [4] |

| C5aR1 antagonist 1 | Rat (hC5aR1 knock-in) | Oral | 1, 3, 10 mg/kg | Dose-dependent inhibition of neutrophil increase | - | [10] |

Signaling Pathways

The interaction of C5a with C5aR1 initiates signaling through two major pathways: G protein-dependent and β-arrestin-dependent pathways. C5aR1 antagonist peptides prevent the initiation of these cascades.

G Protein-Mediated Signaling

Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits.[1] This initiates a series of downstream events, including the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, mobilization of intracellular calcium, and activation of the ERK1/2 cascade.[1] These events ultimately result in cellular responses such as chemotaxis, degranulation, and production of pro-inflammatory cytokines.[1]

β-Arrestin-Mediated Signaling

Following G protein activation, GPCR kinases (GRKs) phosphorylate the intracellular domains of C5aR1. This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for other signaling molecules, initiating a distinct wave of signaling that can contribute to cellular responses and receptor internalization.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the activity of C5aR1 antagonist peptides.

In Vitro: Neutrophil Chemotaxis Assay

This assay measures the ability of a peptide antagonist to inhibit the migration of neutrophils towards a C5a gradient.

Methodology:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs): Isolate PMNs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Loading of Chemoattractant: Add C5a (typically at its EC50 concentration) to the lower wells of the chamber.

-

Incubation with Antagonist: Pre-incubate the isolated PMNs with varying concentrations of the C5aR1 antagonist peptide.

-

Cell Migration: Add the pre-incubated PMNs to the upper wells of the chamber and incubate to allow for migration towards the C5a in the lower wells.

-

Quantification: After the incubation period, quantify the number of migrated cells in the lower wells. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: Plot the percentage of inhibition of migration against the antagonist concentration to determine the IC50 value.

In Vivo: C5a-Induced Neutrophil Mobilization in Mice

This pharmacodynamic assay assesses the in vivo efficacy of C5aR1 antagonists by measuring their ability to block C5a-induced neutrophilia.[4][11]

Methodology:

-

Animal Model: Use wild-type mice (e.g., C57BL/6J).

-

Antagonist Administration: Administer the this compound (e.g., PMX53 or JPE-1375) via the desired route (e.g., intravenous injection). Doses can range from 0.3 to 3.0 mg/kg.[4][8]

-

C5a Challenge: After a predetermined time following antagonist administration (e.g., 15 minutes), inject recombinant mouse C5a (e.g., 50 μg/kg) intravenously to induce neutrophil mobilization.[4][8]

-

Blood Collection: Collect blood samples from the mice at various time points after the C5a challenge (e.g., 60 minutes).[4]

-

Neutrophil Counting: Perform a complete blood count (CBC) or use flow cytometry to determine the number of circulating neutrophils.

-

Data Analysis: Compare the neutrophil counts in antagonist-treated mice to those in vehicle-treated control mice to determine the percentage of inhibition of neutrophil mobilization.

Conclusion

C5aR1 antagonist peptides represent a highly promising therapeutic strategy for a multitude of inflammatory diseases. Their mechanism of action, centered on the direct inhibition of the C5a-C5aR1 signaling axis, is well-supported by a growing body of structural, in vitro, and in vivo data. A thorough understanding of their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used for their characterization is paramount for the continued development and successful clinical translation of these potent immunomodulatory agents. This guide provides a foundational resource for professionals dedicated to advancing this critical area of drug discovery.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanism of activation and biased signaling in complement receptor C5aR1 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The C5a/C5aR1 Axis: A Central Regulator of Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complement system, a cornerstone of innate immunity, plays a critical dual role in host defense and the potentiation of inflammatory responses. A key effector of this system, the anaphylatoxin C5a, through its interaction with its primary receptor, C5aR1 (CD88), represents a pivotal signaling axis implicated in the pathogenesis of a wide spectrum of inflammatory diseases. This technical guide provides a comprehensive overview of the C5a/C5aR1 axis, detailing its molecular signaling, its role in various inflammatory conditions, and the methodologies employed to investigate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics targeting this critical pathway.

Introduction to the C5a/C5aR1 Axis

The complement system, upon activation via the classical, lectin, or alternative pathways, converges on the cleavage of the C5 component into C5a and C5b. C5a, a 74-amino acid glycoprotein, is a potent pro-inflammatory mediator that exerts its effects by binding to two G protein-coupled receptors (GPCRs): C5aR1 and C5aR2 (C5L2).[1][2] C5aR1, a classical GPCR, is the primary transducer of C5a's pro-inflammatory signals and is predominantly expressed on myeloid cells, including neutrophils, monocytes, macrophages, and mast cells.[3][4] The C5a/C5aR1 signaling axis is a critical initiator and amplifier of the inflammatory cascade, driving chemotaxis, activation of phagocytic cells, and the release of pro-inflammatory cytokines and granule-based enzymes.[5][6] Dysregulation of this axis has been strongly linked to the pathophysiology of numerous inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.[1][5]

The C5a/C5aR1 Signaling Pathway

Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. These pathways ultimately orchestrate the cellular responses central to inflammation.

G Protein-Dependent Signaling

Upon C5a binding, C5aR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[2][7] This initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Activation: Activated Gαi leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: C5aR1 activation also engages the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolic regulation.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways, are also activated downstream of C5aR1. These pathways regulate the expression of numerous pro-inflammatory genes.[9][10][11]

β-Arrestin-Dependent Signaling

Following G protein activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2) to the receptor.[6][10][12] β-arrestin binding has two key consequences:

-

Desensitization: β-arrestins sterically hinder further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization.[12]

-

Signal Transduction: β-arrestins can also act as signal transducers themselves, initiating a second wave of signaling independent of G proteins. This includes the activation of MAPK pathways and scaffolding of other signaling proteins, contributing to cellular responses like chemotaxis and cytokine production.[2][7]

Role of the C5a/C5aR1 Axis in Inflammatory Diseases

The dysregulation of the C5a/C5aR1 axis is a common feature in a variety of inflammatory diseases, contributing significantly to tissue damage and disease progression.

Sepsis

In sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, the complement system is excessively activated, leading to a "cytokine storm."[1][13] Elevated levels of C5a are found in septic patients and correlate with disease severity.[14] The C5a/C5aR1 axis contributes to the overwhelming inflammatory response, neutrophil dysfunction, and organ damage seen in sepsis.[1][13]

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints. C5a levels are significantly elevated in the synovial fluid of RA patients and correlate with disease activity.[15][16][17] C5aR1 is highly expressed on neutrophils and macrophages within the inflamed synovium.[4] The C5a/C5aR1 axis drives the recruitment and activation of these immune cells, leading to the release of inflammatory mediators that contribute to cartilage and bone destruction.

Lupus Nephritis (LN)

LN is a serious complication of systemic lupus erythematosus (SLE), an autoimmune disease. The deposition of immune complexes in the kidneys triggers complement activation and the production of C5a.[18] Renal expression of C5aR1 is significantly increased in patients with LN.[3][19] The C5a/C5aR1 axis mediates the infiltration of inflammatory cells into the kidneys, contributing to glomerular and tubular damage.[18]

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Evidence suggests a role for the complement system and the C5a/C5aR1 axis in the pathogenesis of IBD, where it contributes to the recruitment of inflammatory cells to the gut mucosa.

Other Inflammatory Conditions

The C5a/C5aR1 axis has also been implicated in a range of other inflammatory conditions, including asthma, psoriasis, and ischemia-reperfusion injury, highlighting its broad role as a mediator of inflammation.

Quantitative Data

The following tables summarize key quantitative data related to the C5a/C5aR1 axis.

Table 1: Ligand-Receptor Binding and Antagonist Potency

| Ligand/Antagonist | Receptor | Assay Type | Kd / IC50 / Ki | Species | Reference(s) |

| C5a | C5aR1 | Radioligand Binding | ~1 nM | Human | [20] |

| C5a | C5aR1 | Radioligand Binding | 0.3 nM | Mouse | [13] |

| PMX-53 | C5aR1 | Radioligand Binding | 30 nM (non-acetylated) | Mouse | [13] |

| PMX-53 | C5aR1 | Functional (Chemotaxis) | 0.5 nM | Mouse | [13] |

| PMX-53 | C5aR1 | Functional (MPO Release) | 22 nM | Human | [5] |

| PMX-53 | C5aR1 | Functional (Chemotaxis) | 75 nM | Human | [5] |

| PMX-53 | C5aR1 | Antagonist Binding | 20 nM (IC50) | Human | [5][21] |

| Avacopan (CCX168) | C5aR1 | Radioligand Binding | 0.1 nM (IC50) | Human | [22] |

| Avacopan (CCX168) | C5aR1 | Functional (CD11b upregulation) | 1.4 nM (A2 value) | Humanized Mouse | [23] |

| mAb 18-41-6 (F(ab')2) | C5aR1 | Functional (CD11b upregulation) | 31.52 nM (IC50) | Human | [24] |

Table 2: C5a Levels and C5aR1 Expression in Inflammatory Diseases

| Disease | Sample Type | Analyte | Concentration / Expression Change | Method | Reference(s) |

| Sepsis | Plasma | C5a | 10-100 nM | ELISA | |

| Rheumatoid Arthritis | Synovial Fluid | C5a | Correlates with DAS28 (r=0.5122) & CRP (r=0.6881) | ELISA | [16] |

| Psoriatic Arthritis | Synovial Fluid | C5a | Correlates with DAS28 (r=0.7727) | ELISA | [16] |

| Lupus Nephritis (Class III) | Glomeruli | C5aR1 mRNA | Correlates with GFR slope (p=0.0167) | Microarray | [25] |

| Lupus Nephritis | Glomeruli & Tubules | C5aR1 mRNA & Protein | Significantly upregulated | Microarray, IHC | [3] |

| Early Rheumatoid Arthritis | Synovium | C5aR1 mRNA | Positive correlation with DAS28-ESR | RNA-seq | [15] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the C5a/C5aR1 axis.

In Vivo Model: Cecal Ligation and Puncture (CLP) for Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

-

Objective: To induce polymicrobial sepsis in rodents to study the pathophysiology of the disease and evaluate potential therapeutics.

-

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum with a needle (the gauge of the needle also influences severity). A small amount of fecal matter is extruded.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

Provide fluid resuscitation (e.g., subcutaneous or intravenous saline) and post-operative analgesia.

-

Monitor animals for signs of sepsis, including changes in body temperature, activity, and survival.

-

-

Endpoints: Survival, bacterial load in blood and peritoneal fluid, cytokine levels in plasma, and assessment of organ damage.

In Vivo Model: MRL/lpr Mouse Model of Lupus Nephritis

MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the development of severe lupus nephritis.[19][21][26]

-

Objective: To study the pathogenesis of lupus nephritis and to evaluate the efficacy of therapeutic interventions.

-

Procedure:

-

Obtain MRL/lpr mice from a reputable vendor. Disease onset typically occurs between 8 and 12 weeks of age.[21][26]

-

House the mice under specific pathogen-free conditions.

-

Monitor the mice regularly for signs of disease progression, including:

-

Proteinuria: Weekly monitoring using urine dipsticks.[21][27]

-

Autoantibody production: Periodic blood collection to measure levels of anti-dsDNA antibodies by ELISA.[19]

-

Lymphadenopathy and splenomegaly: Regular physical examination and measurement of lymph node and spleen weights at the end of the study.[26]

-

-

At the study endpoint (typically 16-20 weeks of age), euthanize the mice and collect blood and tissues (kidneys, spleen, lymph nodes) for analysis.

-

-

Endpoints: Severity of proteinuria, serum levels of autoantibodies, kidney histopathology (glomerulonephritis, immune complex deposition), and survival.

In Vitro Assay: Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as C5a.

-

Objective: To quantify the chemotactic response of neutrophils to C5a and to assess the inhibitory activity of C5aR1 antagonists.

-

Procedure (using a Boyden chamber or Transwell assay):

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Place a chemoattractant solution (e.g., C5a) in the lower chamber of the chemotaxis device.

-

Place a suspension of neutrophils in the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubate the chamber at 37°C for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by cell counting using a microscope or a plate reader-based method.

-

-

For antagonist studies: Pre-incubate the neutrophils with the antagonist before adding them to the upper chamber.

In Vitro Assay: C5a-Induced Cytokine Release Assay

This assay measures the production and release of pro-inflammatory cytokines from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in response to C5a stimulation.

-

Objective: To quantify the ability of C5a to induce cytokine production and to evaluate the efficacy of C5aR1 antagonists in blocking this response.

-

Procedure:

-

Isolate target cells (e.g., macrophages from bone marrow or PBMCs from whole blood).

-

Culture the cells in appropriate media.

-

For antagonist studies, pre-incubate the cells with the antagonist for a specified time.

-

Stimulate the cells with C5a at various concentrations.

-

After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

-

Endpoints: Concentration of specific cytokines in the cell culture supernatant.

In Vitro Assay: Radioligand Binding Assay

This assay is used to characterize the binding of ligands to C5aR1, including determining the affinity (Kd) of C5a and the inhibitory constant (Ki) of antagonists.

-

Objective: To quantify the binding characteristics of ligands to C5aR1.

-

Procedure:

-

Prepare cell membranes from cells expressing C5aR1 (e.g., neutrophils or a transfected cell line).

-

Incubate the membranes with a radiolabeled ligand (e.g., [125I]-C5a) at various concentrations.

-

For competition assays, incubate the membranes with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor (e.g., an antagonist).

-

After incubation to reach equilibrium, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the amount of radioactivity retained on the filter using a gamma counter.

-

Analyze the data to determine the Kd for the radioligand and the IC50 (and subsequently Ki) for the competitor.[28]

-

Therapeutic Targeting of the C5a/C5aR1 Axis

Given the central role of the C5a/C5aR1 axis in driving inflammation, it has emerged as a promising target for the development of novel anti-inflammatory therapies. Several strategies are being pursued, including:

-

Small molecule antagonists: Orally available small molecules that bind to and block C5aR1 are in various stages of clinical development. Avacopan (CCX168) is a notable example that has been approved for the treatment of ANCA-associated vasculitis.[23][29]

-

Monoclonal antibodies: Antibodies that target either C5a or C5aR1 can effectively block the signaling axis.

-

Peptide antagonists: Synthetic peptides, such as PMX-53, have been developed to mimic the C-terminus of C5a and act as competitive antagonists of C5aR1.[5][13][21]

Conclusion

The C5a/C5aR1 signaling axis is a potent driver of inflammation and represents a critical nexus in the pathogenesis of a multitude of inflammatory diseases. A thorough understanding of its intricate signaling pathways and its role in disease, facilitated by the robust experimental models and assays detailed in this guide, is paramount for the continued development of effective therapeutic interventions. The successful clinical translation of C5aR1 antagonists underscores the therapeutic potential of targeting this axis, offering hope for new and improved treatments for a wide range of debilitating inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. C5a receptor - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ibidi.com [ibidi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. raybiotech.com [raybiotech.com]

- 15. Analysis of Complement Gene Expression, Clinical Associations, and Biodistribution of Complement Proteins in the Synovium of Early Rheumatoid Arthritis Patients Reveals Unique Pathophysiologic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eaglebio.com [eaglebio.com]

- 17. C5a and C5aR are elevated in joints of rheumatoid and psoriatic arthritis patients, and C5aR blockade attenuates leukocyte migration to synovial fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

- 27. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Interaction of Human C5a with the Major Peptide Fragments of C5aR1: Direct Evidence in Support of “Two-Site” Binding Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel C5aR1 Antagonist Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a receptor 1 (C5aR1), a G protein-coupled receptor, plays a pivotal role in the inflammatory cascade. Its activation by the potent anaphylatoxin C5a triggers a cascade of downstream signaling events, leading to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel peptide antagonists of C5aR1, offering valuable insights for researchers and drug development professionals in this field.

Quantitative Data on Novel C5aR1 Antagonist Peptides

The development of potent and selective C5aR1 antagonists is a key objective in harnessing this therapeutic target. A number of peptide-based antagonists have been developed, with ongoing research focused on improving their pharmacological properties. The following tables summarize quantitative data for both established and recently developed novel C5aR1 antagonist peptides, providing a comparative overview of their potency and activity.

| Peptide | Assay Type | Cell Line/System | IC50 (nM) | pKb | -logIC50 | Reference |

| Established Peptides | ||||||

| PMX53 (AcF-[OPdChaWR]) | C5a-induced MPO release | Human PMNs | - | 8.64 ± 0.21 | - | [1] |

| C5a binding | Human PMN membranes | - | - | 7.05 ± 0.06 | [1] | |

| C5a binding | Human umbilical artery membranes | - | - | 7.00 ± 0.46 | [1] | |

| PMX205 | C5aR1 binding | Rat neutrophils | 40 | - | - | [2] |

| MeFKPdChaWr | C5a-induced MPO release | Human PMNs | - | 7.16 ± 0.11 | - | [1] |

| C5a binding | Human PMN membranes | - | - | 6.43 ± 0.24 | [1] | |

| C5a binding | Human umbilical artery membranes | - | - | 7.23 ± 0.17 | [1] | |

| JPE-1375 | C5a-induced chemotaxis | Murine J774A.1 cells | 420 | - | - | [2] |

| Novel Peptides | ||||||

| Novel Cyclic Peptides | β-arrestin-2 recruitment | CHO-hC5aR1 | Low nM range | - | - |

Note: PMN stands for polymorphonuclear leukocytes. The data for novel cyclic peptides are based on a recent study reporting the discovery of new chemical classes with many representatives showing low nanomolar IC50 values. For specific values of individual novel peptides, consulting the primary literature is recommended.

C5aR1 Signaling Pathways and Experimental Workflow

The discovery and validation of novel C5aR1 antagonists involve a multi-step process, from initial screening to in vivo efficacy studies. Understanding the underlying signaling pathways is crucial for designing relevant functional assays.

C5aR1 Signaling Pathway

Activation of C5aR1 by C5a initiates a cascade of intracellular events, primarily through G-protein coupling. This leads to the activation of downstream effectors, resulting in various cellular responses. The following diagram illustrates the key signaling pathways.

References

The C5aR1 Signaling Pathway in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a crucial component of innate immunity, and its activation product, C5a, is a potent pro-inflammatory anaphylatoxin. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a classical G protein-coupled receptor (GPCR) predominantly expressed on the surface of myeloid cells, including neutrophils, macrophages, monocytes, and dendritic cells.[1][2][3][4] The C5a-C5aR1 axis plays a pivotal role in orchestrating the inflammatory response, host defense against pathogens, and has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the C5aR1 signaling pathway in immune cells, including quantitative data on receptor-ligand interactions, detailed experimental protocols for studying its function, and visualizations of the core signaling cascades and experimental workflows.

C5aR1 Signaling: Core Mechanisms

Upon binding of C5a, C5aR1 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gi/o family.[6] This initiates a cascade of downstream signaling events that ultimately mediate the diverse cellular functions attributed to C5a. In addition to G protein-dependent signaling, C5aR1 can also signal through β-arrestin pathways, which not only mediate receptor desensitization and internalization but also trigger distinct downstream effects.[7]

G Protein-Dependent Signaling

Activation of Gi/o proteins by C5aR1 leads to the dissociation of the Gα and Gβγ subunits, both of which can activate downstream effectors:

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Activates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a rapid increase in cytosolic Ca2+.[8]

-

DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets.

-

-

The Gβγ subunit also activates phosphoinositide 3-kinase γ (PI3Kγ), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate downstream proteins containing pleckstrin homology (PH) domains, such as Akt and Bruton's tyrosine kinase (BTK), leading to the activation of the MAP kinase cascade, including ERK1/2.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the C5aR1 intracellular domains, β-arrestins (β-arrestin 1 and 2) are recruited to the receptor.[7] This has two major consequences:

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to subsequent stimulation. β-arrestins also act as adaptors for clathrin-mediated endocytosis, leading to the internalization of the receptor.[7]

-

Scaffolding and Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, initiating a second wave of signaling independent of G proteins. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[7]

Quantitative Data on C5aR1 Signaling

The following tables summarize key quantitative data related to C5aR1 signaling, providing a valuable resource for researchers designing and interpreting experiments.

Table 1: C5a Binding Affinity for C5aR1

| Ligand | Receptor/Cell Type | Method | Kd (Dissociation Constant) | Reference |

| Human C5a | Human C5aR1 | Force-distance curve-based atomic force microscopy | ≈ 4.5 nM | [9] |

| Human C5a | Human C5aR1 | Single-molecule method | ≈ 6.09 nM | [10] |

| PMX53 (antagonist) | Human C5aR1 | Force-distance curve-based atomic force microscopy | 4.7 nM | [9] |

| SR3 (NT-peptide) | Human C5a | Circular Dichroism & Fluorescence | 126–193 nM | [11] |

| SR5 (NT-peptide) | Human C5a | Circular Dichroism & Fluorescence | 105–123 nM | [11] |

Table 2: Functional Potency (EC50/IC50) of Ligands for C5aR1-Mediated Responses

| Ligand | Response | Cell Type | EC50/IC50 | Reference |

| CCX168 (inhibitor) | [125I]-C5a binding | U937 cells | IC50: 0.1 nM | [12] |

| CCX168 (inhibitor) | [125I]-C5a binding | Human neutrophils | IC50: 0.2 nM | [12] |

| C5a | IL-17F release | Macrophages | EC50: 10 nM | [13] |

| PMX53 (antagonist) | TNF release | In vivo (mice) | EC50: 5.9 μM (molar dose) | [14] |

| JPE-1375 (antagonist) | TNF release | In vivo (mice) | EC50: 4.5 μM (molar dose) | [14] |

| IL-8 Antagonist (Sch527123) | Neutrophil Migration | Human neutrophils | Dose-dependent inhibition | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the C5aR1 signaling pathway.

C5a-Mediated Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of neutrophils towards a chemoattractant gradient of C5a.

Materials:

-

Isolated human or mouse neutrophils

-

RPMI 1640 medium with 0.1% HSA

-

Recombinant human or mouse C5a

-

Boyden chamber (transwell inserts with 3-5 µm pores)

-

24-well or 96-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell quantification (e.g., ATP-based luminescence assay)

-

Plate reader (fluorescence or luminescence)

Protocol:

-

Cell Preparation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in RPMI 1640 + 0.1% HSA at a concentration of 1-2 x 106 cells/mL. If using a fluorescent dye, label the cells according to the manufacturer's instructions.

-

Chamber Setup: Place the transwell inserts into the wells of the plate.

-

Chemoattractant Addition: Add RPMI 1640 containing the desired concentration of C5a (e.g., 1-10 nM) to the lower chamber. Add medium without C5a to the negative control wells.

-

Cell Seeding: Add the neutrophil suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Quantification of Migration:

-

Fluorescence-based: Remove the transwell inserts. Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.

-

ATP-based: Remove the transwell inserts. Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) to the lower chamber and measure luminescence.

-

Cell Counting: Remove the transwell inserts, and count the cells in the lower chamber using a hemocytometer or an automated cell counter.

-

C5a-Induced Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following C5aR1 activation.

Materials:

-

Isolated immune cells (e.g., neutrophils, monocytes)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Recombinant C5a

-

Fluorimeter or flow cytometer capable of kinetic readings

Protocol:

-

Cell Loading: Resuspend the isolated cells in HBSS and incubate with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspension: Resuspend the cells in HBSS at an appropriate concentration for the detection instrument.

-

Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) to establish a stable signal.

-

Stimulation: Add C5a at the desired concentration (e.g., 10-100 nM) to the cell suspension while continuously recording the fluorescence.

-

Data Acquisition: Continue recording the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream event in C5aR1 signaling.

Materials:

-

Immune cells expressing C5aR1

-

Cell culture medium

-

Recombinant C5a

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol:

-

Cell Culture and Starvation: Culture the cells to the desired density. Prior to stimulation, serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with C5a at various concentrations and for different time points (e.g., 2, 5, 10, 30 minutes). Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay quantifies the release of NETs, which are web-like structures of DNA, histones, and granular proteins, from neutrophils upon stimulation with C5a.

Materials:

-

Isolated human neutrophils

-

Cell culture medium (e.g., RPMI 1640)

-

Recombinant C5a

-

DNA-binding fluorescent dye that is impermeable to live cells (e.g., Sytox Green)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed isolated neutrophils in a multi-well plate (e.g., 96-well black, clear-bottom plate) at a suitable density.

-

Dye Addition: Add the DNA-binding dye to the wells.

-

Stimulation: Add C5a at the desired concentration (e.g., 20-100 nM) to the wells. Include a positive control (e.g., PMA) and a negative control (unstimulated cells).

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and record the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Fluorescence Microscopy (Optional): At the end of the incubation, visualize the NETs using a fluorescence microscope. NETs will appear as elongated, web-like structures of extracellular DNA stained with the fluorescent dye.

-

Data Analysis: The increase in fluorescence over time corresponds to the amount of extracellular DNA released during NETosis.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core C5aR1 signaling pathway and a typical experimental workflow for studying C5a-induced neutrophil chemotaxis.

Caption: C5aR1 Signaling Cascade.

Caption: Neutrophil Chemotaxis Workflow.

Conclusion

The C5aR1 signaling pathway is a complex and tightly regulated system that is central to the initiation and amplification of the inflammatory response in immune cells. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The development of specific C5aR1 antagonists has shown promise in preclinical models of various inflammatory diseases, and continued research into the nuances of C5aR1 signaling will undoubtedly pave the way for novel and effective immunomodulatory therapies.

References

- 1. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential regulation of C5a receptor 1 in innate immune cells during the allergic asthma effector phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential expression of C5aR1 and C5aR2 in innate and adaptive immune cells located in early skin lesions of bullous pemphigoid patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C5aR1 shapes a non-inflammatory tumor microenvironment and mediates immune evasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-affinity agonist binding to C5aR results from a cooperative two-site binding mechanism | bioRxiv [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

C5aR1: A Pivotal Therapeutic Target in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The complement system, a cornerstone of innate immunity, is increasingly recognized for its critical role in the pathology of a wide range of neuroinflammatory and neurodegenerative diseases. Dysregulation of this intricate cascade can trigger a harmful inflammatory response within the central nervous system (CNS), contributing to neuronal damage and cognitive decline. A key mediator of this inflammatory response is the C5a-C5aR1 signaling axis. This technical guide provides a comprehensive overview of the complement component 5a receptor 1 (C5aR1) as a therapeutic target in neuroinflammation, summarizing preclinical data, detailing experimental protocols, and visualizing key pathways to support ongoing research and drug development efforts.

The Central Role of the C5a-C5aR1 Axis in Neuroinflammation

Neuroinflammation is a complex biological response involving the activation of resident glial cells (microglia and astrocytes), the release of inflammatory mediators, and the recruitment of peripheral immune cells to the CNS.[1][2] While this response is crucial for clearing pathogens and cellular debris, its chronic activation can be detrimental. In conditions like Alzheimer's disease (AD), multiple sclerosis (MS), traumatic brain injury (TBI), and ischemic stroke, abnormal protein aggregates or cellular damage can trigger the complement cascade.[3][4][5]

Activation of the complement system leads to the generation of the potent anaphylatoxin C5a.[6] C5a then binds to its primary receptor, C5aR1 (also known as CD88), a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, including microglia.[7][8] While C5aR1 is expressed at low levels in the healthy CNS, its expression is significantly upregulated in pathological conditions, not only on microglia but also potentially on other cell types like astrocytes and neurons.[3][9] This upregulation makes the C5a-C5aR1 axis a highly specific target for therapeutic intervention in the context of neuroinflammation.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that drive a potent pro-inflammatory response. This signaling is multifaceted and can vary depending on the cell type and the specific cellular context. Key downstream pathways include:

-

G-protein signaling: As a canonical GPCR, C5aR1 couples to heterotrimeric G proteins, leading to the activation of various downstream effectors.

-

MAPK Signaling: The C5a-C5aR1 engagement is a potent activator of the mitogen-activated protein kinase (MAPK) signaling pathway, which results in the generation of pro-inflammatory cytokines.[3][9]

-

cAMP and ERK1/2 Signaling: C5aR1 activation also modulates cyclic AMP (cAMP) levels and activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3][9]

-

β-arrestin 2 Recruitment: The recruitment of β-arrestin 2 is another important consequence of C5aR1 activation, influencing receptor desensitization and downstream signaling.[3][9]

-

Synergy with Toll-Like Receptors (TLRs): C5aR1 signaling can synergize with TLRs to amplify the inflammatory response, leading to enhanced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][10][11]

Therapeutic Rationale for Targeting C5aR1

The rationale for targeting C5aR1 in neuroinflammatory diseases is compelling and supported by a growing body of preclinical evidence. The central hypothesis is that inhibiting the C5a-C5aR1 axis can dampen the detrimental inflammatory responses mediated by microglia and other immune cells, thereby preserving neuronal function and slowing disease progression.[12][13]

Key aspects of the therapeutic rationale include:

-

Disease-Specific Upregulation: The low expression of C5aR1 in the healthy brain and its significant upregulation in pathological states offers a therapeutic window to specifically target diseased tissue while minimizing off-target effects.[3][6]

-

Modulation of Microglial Phenotype: C5aR1 signaling drives microglia towards a pro-inflammatory, neurotoxic phenotype.[14] Inhibition of C5aR1 can shift the microglial polarization towards a more protective, phagocytic phenotype, enhancing the clearance of pathological protein aggregates and cellular debris.[7][10]

-

Preservation of Synaptic Function: Chronic neuroinflammation contributes to synaptic loss and cognitive decline.[4] By reducing the production of pro-inflammatory cytokines and other neurotoxic factors, C5aR1 inhibition can protect synapses and preserve cognitive function.[9][14][15]

-

Reduction of Neuronal Damage: C5a itself can be directly neurotoxic, and C5aR1 signaling can exacerbate neuronal injury.[7][12] Blocking this interaction can directly protect neurons from damage and death.

Preclinical Evidence for C5aR1 Antagonism

A substantial body of preclinical research has validated C5aR1 as a therapeutic target in various models of neuroinflammatory diseases. These studies have utilized both genetic ablation of the C5aR1 gene and pharmacological inhibition with small molecule antagonists.

Alzheimer's Disease (AD)

In multiple mouse models of AD, targeting the C5a-C5aR1 axis has demonstrated significant therapeutic benefits.

| Model | Intervention | Key Findings | Reference |

| Tg2576 | PMX205 (C5aR1 antagonist) | Reduced amyloid load, decreased dystrophic neurites, rescued pre-synaptic loss, and improved cognitive function. | [6][14][16] |

| Arctic | PMX205 | Prevented short-term memory deficits, reduced neurotoxic disease-associated microglial genes, and suppressed inflammatory pathways. | [9][17][18] |

| Arctic | C5aR1 knockout | Prevented cognitive deficits, restricted induction of inflammatory genes in microglia, and enhanced clearance pathways. | [7][10] |

| ArcC5a+ | C5aR1 knockout | Delayed or prevented the expression of AD-associated genes and delayed inflammatory signaling and microglial activation. | [12] |

Other Neuroinflammatory Conditions

The therapeutic potential of C5aR1 inhibition extends beyond AD to other neurological disorders characterized by a significant inflammatory component.

| Condition | Model | Intervention | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | hSOD1G93A mice | PMX205 | Improved hindlimb grip strength, slowed disease progression, and extended survival. | [8] |

| Ischemic Stroke | MCAO/R rats | PMX53 (C5aR1 antagonist) | Reduced cell injury and inflammation, promoted brain function recovery, and inhibited the TLR4 and NF-κB signaling pathways. | [11][19] |

| Traumatic Brain Injury (TBI) | Mouse model | C5 deficiency / PMX205 | C5 deficiency improved cognitive outcomes. The C3/C5/C5aR1 axis was implicated in cognitive deficits. | [5] |

| Multiple Sclerosis (MS) | EAE model | - | Elevated C5a is associated with white matter lesions. C5aR1 is a target of interest. | [3] |

| Neuropathic Pain | PSNL mice | C5aR1 inhibition | Reduced the development of neuropathic pain. C5aR1 is highly expressed in sensory neuron-associated macrophages. | [20] |

Key Experimental Protocols

The investigation of C5aR1 as a therapeutic target relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

C5aR1 Receptor Binding Assay

Objective: To determine the affinity and specificity of a test compound for C5aR1.

Methodology:

-

Cell Culture: Use a cell line stably expressing human C5aR1 (e.g., CHO or HEK293 cells).

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled C5aR1 ligand (e.g., 125I-C5a) and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the ability of a C5aR1 antagonist to block C5a-induced cell migration.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., human macrophages or neutrophils) or use a myeloid cell line (e.g., THP-1).[21] Resuspend the cells in an appropriate assay medium.

-

Assay Setup: Use a chemotaxis chamber, such as a Boyden chamber or a microfluidic device.[22][23][24] The chamber consists of two compartments separated by a microporous membrane.

-

Gradient Establishment: Add C5a (chemoattractant) to the lower chamber. Add the cell suspension to the upper chamber, with or without pre-incubation with the C5aR1 antagonist.

-

Incubation: Incubate the chamber at 37°C to allow for cell migration along the C5a gradient. The incubation time will vary depending on the cell type.[21][24]

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells using microscopy.

-

Data Analysis: Compare the number of migrated cells in the presence and absence of the antagonist to determine its inhibitory effect.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the therapeutic efficacy of a C5aR1 antagonist in a relevant animal model of neuroinflammation.

Methodology:

-

Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease, such as the Tg2576 or Arctic mouse models for AD, the EAE model for MS, or the MCAO model for ischemic stroke.[11][14][18][25]

-

Compound Administration: Administer the C5aR1 antagonist to the animals. The route of administration (e.g., oral, intraperitoneal) and dosing regimen will depend on the pharmacokinetic properties of the compound.[8]

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive function, motor function, or other relevant neurological outcomes. For example, use the Morris water maze or Y-maze for spatial memory in AD models.[3]

-

Histological and Biochemical Analysis: At the end of the study, collect brain tissue for analysis.

-

Immunohistochemistry: Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal integrity (e.g., NeuN, MAP2), and pathology (e.g., amyloid plaques).[12][14]

-

ELISA/Western Blot: Quantify the levels of pro-inflammatory cytokines, complement components, and synaptic proteins in brain homogenates.

-

-

Data Analysis: Statistically compare the outcomes between the vehicle-treated and antagonist-treated groups to determine the therapeutic efficacy.

Conclusion and Future Directions

The C5a-C5aR1 signaling axis has emerged as a highly promising therapeutic target for a range of neuroinflammatory and neurodegenerative diseases. The upregulation of C5aR1 in diseased states provides a specific target for intervention, and a wealth of preclinical data demonstrates that inhibiting this pathway can ameliorate key pathological features and improve functional outcomes.

Future research in this area should focus on several key aspects:

-

Development of Novel Inhibitors: While several C5aR1 antagonists have been developed, there is a continued need for compounds with improved pharmacokinetic properties, including better blood-brain barrier penetration.

-

Clinical Translation: The successful translation of preclinical findings into effective therapies for patients is the ultimate goal. The recent FDA approval of a C5aR1 antagonist for an autoimmune inflammatory disease provides a strong precedent for the clinical development of such compounds for neurological indications.[16]

-

Biomarker Development: The identification and validation of biomarkers to monitor the activity of the C5a-C5aR1 axis in patients will be crucial for clinical trial design and for personalizing treatment strategies.

-

Understanding C5aR2: The role of the second C5a receptor, C5aR2 (also known as C5L2), in neuroinflammation is less well understood and warrants further investigation, as it may have opposing or modulatory effects on C5aR1 signaling.[3]

References

- 1. Current understanding of neuroinflammation after traumatic brain injury and cell-based therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroinflammation Following Traumatic Brain Injury: Take It Seriously or Not [frontiersin.org]

- 3. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the C5-C5aR1 axis: A promising therapeutic strategy for Alzheimer's disease and amyotrophic lateral sclerosis by unlocking neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complement Component 5 (C5) Deficiency Improves Cognitive Outcome After Traumatic Brain Injury and Enhances Treatment Effects of Complement Inhibitors C1-Inh and CR2-Crry in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of C5aR1 to Neuroinflammation and Neuronal Dysfunction in Alzheimer’s Disease [escholarship.org]

- 8. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Prevention of C5aR1 signaling delays microglial inflammatory polarization, favors clearance pathways and suppresses cognitive loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. C5aR1 antagonism suppresses inflammatory glial responses and alters cellular signaling in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. C5aR1 Mediates the Progression of Inflammatory Responses in the Brain of Rats in the Early Stage after Ischemia and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. revvity.com [revvity.com]

- 22. users.path.ox.ac.uk [users.path.ox.ac.uk]

- 23. timothyspringer.org [timothyspringer.org]

- 24. ibidi.com [ibidi.com]

- 25. criver.com [criver.com]

Early research and development of C5aR1 inhibitors

An In-depth Technical Guide to the Early Research and Development of C5aR1 Inhibitors

Introduction

The complement system is a critical component of the innate immune system, acting as a first line of defense against pathogens and a key modulator of inflammatory responses. Activation of the complement cascade culminates in the cleavage of the C5 protein, generating the potent anaphylatoxin C5a. C5a exerts its powerful pro-inflammatory effects primarily through its interaction with the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1), also known as CD88. This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of inflammatory cytokines.

Dysregulation of the C5a-C5aR1 axis has been implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and neuroinflammatory disorders. Consequently, C5aR1 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory drugs. Early research and development efforts focused on identifying and characterizing small molecules and peptides that could effectively block the C5a-C5aR1 interaction and ameliorate the downstream inflammatory cascade. This guide provides a detailed overview of these foundational efforts.

Early C5aR1 Inhibitors: Peptidic and Non-Peptidic Scaffolds

The initial strategies for developing C5aR1 antagonists involved modifications to the C-terminal region of the native C5a ligand, which was identified as a key pharmacophore. This led to the development of the first generation of peptide-based inhibitors. Subsequently, high-throughput screening efforts identified novel, non-peptidic small molecules with antagonistic properties.

Peptidic Inhibitors

The first peptide-based C5aR1 antagonists were derived from the C-terminal end of C5a. These early efforts paved the way for more potent and stable cyclic peptides.

-

PMX53 (3D53): Developed over two decades ago, PMX53 is a potent, cyclic hexapeptide antagonist (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]). It acts as a noncompetitive, insurmountable inhibitor of C5aR1 with nanomolar potency. PMX53 has been extensively used as a tool compound to probe the function of C5aR1 in various preclinical models of disease. Due to its cyclic nature, it demonstrates favorable properties such as high receptor selectivity, stability, and oral bioavailability.

-

JPE-1375: This compound is a linear peptide-based C5aR1 antagonist. While effective in inhibiting C5aR1-mediated responses, its linear structure may render it less stable in circulation compared to cyclic peptides like PMX53.

Non-Peptidic Inhibitors

The discovery of non-peptide antagonists represented a significant advancement, offering the potential for improved pharmacokinetic properties and oral bioavailability.

-

W-54011: Identified through high-throughput screening, W-54011 is a potent, orally active, non-peptide C5a receptor antagonist. It is a high-affinity, selective, and full antagonist of C5aR1. W-54011 competitively inhibits C5a binding and subsequent downstream signaling.

Data Presentation

The following tables summarize the quantitative data for the early C5aR1 inhibitors discussed.

Table 1: In Vitro Activity of Early C5aR1 Inhibitors

| Compound | Type | Target | Assay | Species | IC50 / Ki | Reference |

| PMX53 | Cyclic Peptide | C5aR1 | C5a-induced Neutrophil Myeloperoxidase Release | Human | 22 nM | |

| C5aR1 | C5a-induced Chemotaxis | Human | 75 nM | |||

| C5aR1 | C5a Binding | Human | 20 nM | |||

| W-54011 | Non-peptide | C5aR1 | 125I-C5a Binding | Human | 2.2 nM (Ki) | |

| C5aR1 | Superoxide Generation | Human | 1.6 nM | |||

| C5aR1 | Chemotaxis | Human | 2.7 nM | |||

| C5aR1 | Intracellular Ca2+ Mobilization | Human | 3.1 nM | |||

| C5aR1 | Intracellular Ca2+ Mobilization | Cynomolgus Monkey | 1.7 nM | |||

| C5aR1 | Intracellular Ca2+ Mobilization | Gerbil | 3.2 nM | |||

| JPE-1375 | Linear Peptide | C5aR1 | Polymorphonuclear Leukocyte Mobilization | Mouse | 6.9 µM (EC50) | |

| C5aR1 | TNF Reduction | Mouse | 4.5 µM (EC50) |

Table 2: In Vivo Activity of Early C5aR1 Inhibitors

| Compound | Animal Model | Doses | Route | Key Findings | Reference |

| PMX53 | Male Wistar rats (Zymosan-induced hypernociception) | 0.3-3 mg/kg | Subcutaneous | Inhibited hypernociception induced by zymosan-activated serum and C5a. | |

| C57BL/6J mice (C5a pharmacodynamic model) | 1 mg/kg | Intravenous | Inhibition of C5aR1-mediated neutrophilia and cytokine production lasted up to 6 hours. | ||

| W-54011 | Male Mongolian gerbils (C5a-induced neutropenia) | 3-30 mg/kg | Oral | Dose-dependently inhibited C5a-induced neutropenia. | |

| JPE-1375 | C57BL/6J mice (C5a pharmacodynamic model) | 0.3, 1.0, 3.0 mg/kg | Intravenous | Significantly decreased C5a-mediated PMN mobilization and reduced TNF plasma levels at 1 and 3 mg/kg. Active duration was less than 2 hours. |

Mandatory Visualization

C5aR1 Signaling Pathway

Caption: C5aR1 signaling cascade upon C5a binding.

General Experimental Workflow for C5aR1 Inhibitor Validation

Caption: Stepwise workflow for C5aR1 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the comparison and replication of findings. Below are generalized protocols for key experiments cited in the early characterization of C5aR1 inhibitors.

C5aR1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for C5aR1.

-

Cell/Membrane Preparation: Human polymorphonuclear leukocytes (PMNs) or cell lines engineered to express C5aR1 (e.g., U937 cells) are used. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Assay Components:

-

Radioligand: 125I-labeled human C5a.

-

Test Compound: Serial dilutions of the C5aR1 inhibitor (e.g., W-54011).

-

Non-specific Binding Control: A high concentration of unlabeled C5a.

-

Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of 125I-C5a and varying concentrations of the test compound.

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of 125I-C5a (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of an inhibitor to block C5a-induced G-protein signaling.

-

Cell Preparation: Human neutrophils or C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure:

-

Loaded cells are washed and resuspended in a buffer containing calcium.

-

Cells are pre-incubated with various concentrations of the C5aR1 inhibitor (e.g., W-54011, PMX53) or vehicle control for a defined period.

-

Baseline fluorescence is measured using a fluorometric plate reader or flow cytometer.

-

A sub-maximal concentration of C5a is added to stimulate the cells.

-

The change in fluorescence, corresponding to the increase in intracellular Ca2+, is recorded over time.

-

-

Data Analysis: The inhibitory effect is calculated as the percentage reduction in the C5a-induced calcium peak in the presence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

Chemotaxis Assay

This assay assesses the ability of an inhibitor to block the migration of cells towards a C5a gradient.

-

Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size for neutrophils) is used.

-

Procedure:

-

The lower chamber is filled with media containing a chemoattractant concentration of C5a.

-

Human neutrophils are pre-incubated with the test inhibitor or vehicle control.

-

The treated cells are placed in the upper chamber.

-

The chamber is incubated (e.g., 60 minutes at 37°C) to allow cell migration through the membrane towards the C5a gradient.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted using microscopy. Alternatively, migrated cells can be quantified using a fluorescent dye.

-

-

Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the vehicle control. The IC50 is the concentration of inhibitor that reduces C5a-induced migration by 50%.

In Vivo Pharmacodynamic Model: C5a-Induced Neutrophilia

This model is used to assess the in vivo efficacy and target engagement of C5aR1 antagonists.

-

Animal Model: C57BL/6J wild-type mice are commonly used.

-

Procedure:

-

A baseline blood sample is collected.

-

The C5aR1 antagonist (e.g., PMX53, JPE-1375) is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.

-

After a predetermined time to allow for drug distribution, recombinant mouse C5a is injected intravenously to induce a rapid inflammatory response.

-

Blood is collected at time points post-C5a injection (e.g., 60 minutes).

-

Blood samples are analyzed for neutrophil counts (neutrophilia) using a hematology analyzer or flow cytometry.

-

Plasma is separated to measure levels of inflammatory cytokines, such as TNF-α, by ELISA.

-

-

Data Analysis: The dose-dependent inhibition of C5a-induced neutrophil mobilization and TNF-α production is evaluated to determine the in vivo effective dose (e.g., ED50) and the duration of action of the antagonist.

Conclusion

The early research and development of C5aR1 inhibitors, exemplified by peptidic antagonists like PMX53 and non-peptidic molecules such as W-54011, were instrumental in validating the C5a-C5aR1 axis as a viable therapeutic target. The establishment of robust in vitro and in vivo assays enabled the characterization of their potency, selectivity, and mechanism of action. These foundational studies provided critical insights into the structure-activity relationships of C5aR1 antagonism and paved the way for the clinical development of next-generation inhibitors for a variety of inflammatory and autoimmune diseases.

C5aR1 antagonist peptide for autoimmune disease research

An In-depth Technical Guide to C5aR1 Antagonist Peptides for Autoimmune Disease Research

Introduction: Targeting the Hub of Inflammation

The complement system, a cornerstone of innate immunity, plays a critical role in defending against pathogens and clearing cellular debris.[1] However, its dysregulation can lead to a potent inflammatory response that drives the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][2][3] A central mediator of this inflammatory cascade is the anaphylatoxin C5a, which is generated upon cleavage of the C5 complement component.[4][5] C5a exerts its powerful pro-inflammatory effects primarily through its high-affinity interaction with the G protein-coupled receptor, C5a Receptor 1 (C5aR1, also known as CD88).[5][6]

Activation of the C5a-C5aR1 axis on immune cells triggers a host of inflammatory responses, including cell migration, degranulation, and the release of cytokines and reactive oxygen species.[4][7] This makes the C5a-C5aR1 pathway a highly attractive therapeutic target for autoimmune and inflammatory disorders.[1][8] C5aR1 antagonist peptides are invaluable tools for researchers and drug developers, enabling the precise investigation of this pathway in disease models and forming the basis for novel therapeutic strategies.[7][9] This guide provides a detailed overview of the C5aR1 signaling pathway, the mechanism of peptide antagonists, key quantitative data, and the experimental protocols essential for their evaluation.

The C5aR1 Signaling Pathway: A Cascade of Inflammation

C5aR1 is a classical seven-transmembrane receptor expressed on a wide variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells.[1] The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi family.[6]

This activation sets off a cascade of downstream signaling events:

-

G Protein-Dependent Signaling: The dissociated Gα and Gβγ subunits activate downstream effectors. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway also involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 phosphorylation, which is crucial for cellular activation and gene expression.[10]

-

β-Arrestin Recruitment: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1. This phosphorylation promotes the binding of β-arrestin proteins.[6][8] β-arrestin recruitment not only desensitizes the G protein signaling but also initiates a second wave of signaling and mediates receptor internalization.[4]

The culmination of these signals results in potent cellular responses, including chemotaxis (directed cell migration towards the C5a gradient), the release of pro-inflammatory cytokines like TNF-α, and the production of reactive oxygen species, all of which contribute to tissue inflammation and damage in autoimmune diseases.[2][3][7]

Mechanism of Action of C5aR1 Antagonist Peptides

C5aR1 antagonist peptides are typically synthetic molecules designed to mimic the C-terminal region of the native C5a ligand.[11] They act as competitive antagonists, binding to the C5aR1 but failing to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, they prevent the endogenous C5a from activating the receptor, thereby blocking its pro-inflammatory effects.

The interaction between C5a and C5aR1 is understood through a "two-site" binding model:

-

Site 1 (High-Affinity): An initial, high-affinity interaction occurs between the core domain of C5a and the N-terminal domain of C5aR1.[12][13]

-

Site 2 (Activating): This is followed by a lower-affinity, but critical, interaction where the C-terminal end of C5a engages with the extracellular loops and transmembrane domains of the receptor, triggering activation.[12][13]